molecular formula C20H13F5N2O2 B6546883 N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946332-54-3

N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No. B6546883
CAS RN: 946332-54-3
M. Wt: 408.3 g/mol
InChI Key: QKCKXWMTEYCWKU-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13F5N2O2 and its molecular weight is 408.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is 408.08971847 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmaceuticals

Fluorinated molecules have been a focal point in medicinal chemistry and drug development. F2743-2048, with its unique structure, may offer promising applications in drug design and therapy . Researchers explore its potential as a scaffold for novel drug candidates, leveraging its fluorine atoms for specific interactions with biological targets.

Angiogenesis Inhibition

F2743-2048 could play a role in angiogenesis inhibition. Angiogenesis—the formation of new blood vessels—is crucial for tumor growth and wound healing. By targeting angiogenic pathways, compounds like F2743-2048 may help regulate vascularization and suppress tumor progression .

Homo-Coupling Reactions

Organic synthesis often involves coupling reactions to create complex molecules. F2743-2048 may participate in homo-coupling reactions, leading to the formation of biaryl compounds. Researchers can explore its utility in constructing diverse chemical structures .

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation. F2743-2048, as a fluorinated substrate, could serve as an excellent partner in these cross-coupling reactions. It may facilitate the synthesis of fluorinated aromatic compounds with potential applications in materials science and pharmaceuticals .

Enantioselective Borane Reduction

Enantioselective reduction reactions are essential for creating chiral molecules. F2743-2048 might participate in borane reduction, leading to the formation of enantiomerically enriched products. Researchers can explore its use in asymmetric synthesis .

Coated Drug-Eluting Vascular Stent Systems

Interestingly, F2743-2048 is relevant to medical devices. ASTM F2743-11 provides guidelines for coating inspection and acute particulate characterization of coated drug-eluting vascular stent systems. These stents, used in cardiovascular interventions, rely on drug-eluting coatings to prevent restenosis. F2743-2048’s properties may impact stent performance and safety .

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-14-7-8-16(22)17(10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCKXWMTEYCWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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